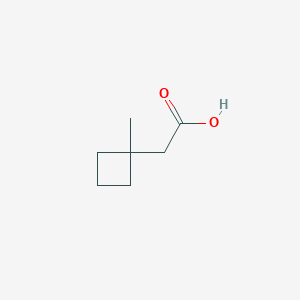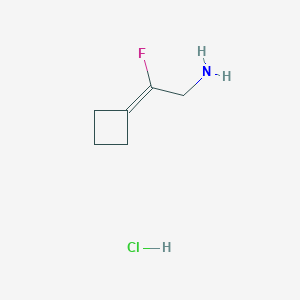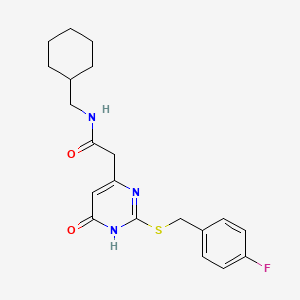
N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide" is a multifunctional molecule that appears to be related to a class of compounds with a dihydropyrimidin-4-yl core structure. This core is a common feature in various synthesized heterocyclic compounds that have been studied for their potential biological activities, such as antitumor and herbicidal properties .
Synthesis Analysis
The synthesis of related dihydropyrimidine derivatives often involves multi-component condensation reactions. For instance, the synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones (DHPMs) has been reported using catalysts like N,O-bis(trimethylsilyl)acetamide (BSA) and dicyclohexyl carbodimide (DCC) under solvent-free conditions . Similarly, the synthesis of polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide precursors has been achieved through one-pot reactions under mild conditions, indicating the potential for diverse synthetic pathways and regioselective attacks in the formation of such compounds .
Molecular Structure Analysis
The molecular structure of dihydropyrimidine derivatives can be complex, with the possibility of various substituents influencing the overall conformation and reactivity. For example, crystal structures of related compounds have shown a folded conformation about the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation . Such structural features are crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
The reactivity of dihydropyrimidine derivatives can involve multiple reaction pathways, including dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . The presence of functional groups such as the thioether in the compound of interest suggests potential for nucleophilic substitution reactions that could be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide" are not detailed in the provided papers, related compounds have been characterized using techniques such as NMR, IR, mass spectrometry, and elemental analysis . These methods are essential for confirming the structure of synthesized compounds and for assessing their purity. The herbicidal activity of some dihydropyrimidine derivatives has been evaluated, with several compounds showing promising activity against dicotyledonous weeds , suggesting potential applications for the compound of interest.
Aplicaciones Científicas De Investigación
Affinity Towards Adenosine Receptors
Compounds with structural similarities to N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide have shown high affinity and selectivity for the A1 adenosine receptor subtype. The presence of a fluorine atom on the benzyl group significantly increases affinity, particularly when positioned ortho to the linking moiety. This suggests potential applications in designing selective adenosine receptor modulators, which could be beneficial in treating cardiovascular diseases, pain, and neurological disorders (Betti et al., 1999).
Anti-Lung Cancer Activity
Derivatives featuring the fluoro-substituted benzyl moiety have demonstrated anticancer activity against lung cancer cell lines at low concentrations compared to reference drugs. This indicates a promising avenue for developing new therapeutic agents targeting specific cancer types (Hammam et al., 2005).
Synthesis of Substituted Pyrimidines
The compound's structure facilitates the synthesis of substituted pyrimidines, which are crucial intermediates in pharmaceutical chemistry. These compounds play a significant role in the development of drugs with varied therapeutic actions, including antitumor, antimicrobial, and anti-inflammatory activities (Dyachenko et al., 2004).
Reverse Transcriptase Inhibitors
Similar structures have been synthesized and evaluated as inhibitors of HIV-1, indicating potential applications in designing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV/AIDS (Mai et al., 1997).
Antimicrobial and Anticancer Screening
Compounds related to N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide have been synthesized and screened for their antimicrobial and anticancer properties. The structural features and synthetic routes explored contribute to the identification of bioactive compounds with potential pharmaceutical applications (Abu-Melha, 2021).
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-16-8-6-15(7-9-16)13-27-20-23-17(11-19(26)24-20)10-18(25)22-12-14-4-2-1-3-5-14/h6-9,11,14H,1-5,10,12-13H2,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJIKFJUNWNHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)

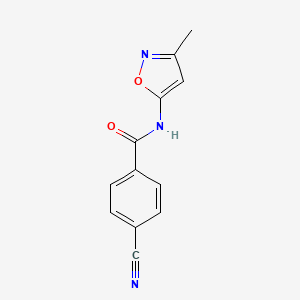
![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2499090.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2499091.png)
![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2499092.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2499094.png)

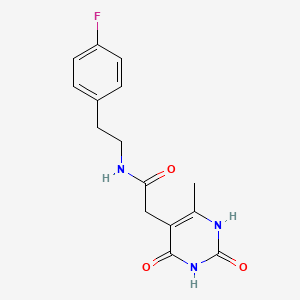
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2499102.png)
